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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

Percoll™ gradient centrifugation for improved cell viability.

Troubleshooting Guide
Issue: Low Cell Viability After Percoll Gradient
Centrifugation
Low cell viability post-separation is a common issue that can often be resolved by

systematically evaluating and optimizing several key parameters in your protocol.

Q1: My cells are showing low viability (e.g., high trypan blue uptake) after separation on a

Percoll gradient. What are the most likely causes?

A1: Several factors can contribute to decreased cell viability during Percoll gradient

centrifugation. The most common culprits are incorrect osmolality of the gradient, excessive

centrifugation speed, suboptimal temperature, and issues with the cell suspension itself. It's

also important to ensure the Percoll is properly removed after fractionation.

To diagnose the problem, consider the following flowchart:
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Troubleshooting Low Cell Viability

Start: Low Cell Viability Observed

Is the Percoll gradient isotonic?

Were centrifugation parameters appropriate?

Yes
Action: Prepare fresh Stock Isotonic Percoll (SIP).

Measure osmolality with an osmometer.

No

Was the procedure performed at the correct temperature?

Yes
Action: Reduce g-force (typically 400-500 x g for cells).

Use a swinging-bucket rotor without brake.

No

Was the initial cell suspension of high quality?

Yes Action: Perform procedure on ice (4°C) to minimize metabolic activity and degradation.

No

Was Percoll effectively removed post-separation?

Yes
Action: Ensure a single-cell suspension, free of clumps.

Minimize enzymatic digestion time.

No

Outcome: High Cell Viability

Yes
Action: Wash cells 2-3 times with 4-5 volumes of cold PBS/media.

Use a gentle centrifugation step (200 x g) to pellet cells.

No

Click to download full resolution via product page

Caption: A flowchart to diagnose and resolve low cell viability.
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Frequently Asked Questions (FAQs)
Q2: How do I prepare an isotonic Percoll solution to avoid osmotic stress on my cells?

A2: Percoll as supplied is not isotonic. You must adjust its osmolality to be compatible with

your cells, typically around 280-300 mOsm/kg H₂O for mammalian cells.[1] This is done by

preparing a Stock Isotonic Percoll (SIP) solution. The standard method is to mix 9 parts of

Percoll with 1 part of 10x concentrated phosphate-buffered saline (PBS) or Hanks' Balanced

Salt Solution (HBSS).[2] For applications where salt may cause aggregation, such as with

subcellular particles, 2.5 M sucrose can be used instead of a salt solution.[2] It is highly

recommended to verify the final osmolality with an osmometer.[2][3]

Q3: What are the optimal centrifugation speed and time for isolating cells with high viability?

A3: The optimal centrifugation parameters are cell-type dependent. However, for most cell

separations on a pre-formed gradient, a low g-force is recommended to prevent cell damage. A

common starting point is centrifuging at 400-500 x g for 10-30 minutes at 4°C.[1][4][5] It is also

crucial to use a swinging-bucket rotor and to turn off the brake during deceleration to avoid

disturbing the separated cell layers.[6]

Parameter Recommended Range Rationale

Centrifugal Force 400 - 800 x g
Minimizes physical stress on

cells.

Time 10 - 30 minutes
Sufficient for cells to reach

their isopycnic point.

Temperature 4°C or Room Temp

4°C reduces metabolic activity

and cell death.[6] Some

protocols specify room

temperature to prevent cell

clumping.[4]

Brake Off

Prevents re-mixing of

separated layers upon

stopping.[6]
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Q4: Can Percoll itself be toxic to my cells?

A4: While Percoll is generally considered non-toxic and biocompatible, some studies have

reported that it can be phagocytosed by certain cell types, such as macrophages, which may

affect cell function.[7][8] Additionally, some commercial preparations of Percoll may contain

endotoxins which can impact immune cells.[9] If you suspect toxicity, ensure you are using a

grade of Percoll suitable for cell culture and consider using an alternative density gradient

medium like Nycodenz.[9] Thoroughly washing the cells after separation is crucial to remove

any residual Percoll.[10]

Q5: How do I properly remove Percoll from my isolated cells?

A5: After collecting your desired cell layer, it's essential to wash the cells to remove the Percoll
solution. Dilute the collected cell fraction with at least 4-5 volumes of a cold physiological buffer

(like PBS or culture medium).[6] Pellet the cells by gentle centrifugation, typically at 200 x g for

5-10 minutes. Discard the supernatant and repeat the wash step 1-2 more times to ensure all

Percoll is removed.

Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)
This protocol describes the preparation of a 100% Stock Isotonic Percoll (SIP) solution, which

serves as the base for creating working gradient concentrations.

Aseptically combine 90 mL of Percoll with 10 mL of 10x PBS or 10x HBSS in a sterile

container.

Mix thoroughly by inverting the container several times. This solution is now considered

100% SIP.

(Optional but recommended) Measure the osmolality of the SIP solution using an osmometer

to ensure it is within the physiological range for your cells.

Store the SIP solution at 4°C.
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Protocol 2: Creating a Discontinuous (Step) Percoll
Gradient
This protocol provides a general method for creating a multi-layered step gradient, which is

effective for separating different cell populations.
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Discontinuous Percoll Gradient Workflow

Preparation

Gradient Formation

Cell Loading & Separation

Collection & Washing

1. Prepare Stock Isotonic Percoll (SIP)

2. Create different % layers by diluting SIP with 1x PBS/media

3. Carefully layer 50% Percoll at the bottom of the tube

4. Gently overlay 40% Percoll on top of the 50% layer

5. Gently overlay 30% Percoll on top of the 40% layer

7. Layer the cell suspension on top of the 30% layer

6. Resuspend cell pellet in 20% Percoll solution

8. Centrifuge (e.g., 500 x g, 20 min, 4°C, no brake)

9. Aspirate desired cell layer (e.g., 30-40% interface)

10. Wash cells with excess buffer (2-3 times)

11. Obtain clean, viable cell pellet

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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